4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione

説明

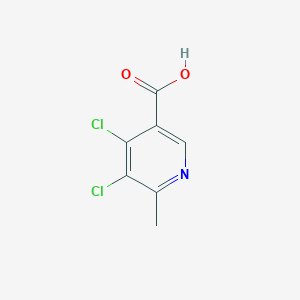

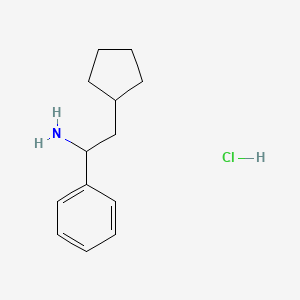

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known by its chemical formula C11H8F4O3 , belongs to the class of diketones . It features a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a butane-1,3-dione backbone. The compound’s unique arrangement of functional groups contributes to its intriguing properties.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, such as fluorinated aromatic compounds and diketones. Researchers have explored various synthetic routes, including fluorination reactions , condensation , and cyclization processes. Detailed studies on the optimization of reaction conditions, regioselectivity, and yield are essential for efficient synthesis.

Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione reveals its planar geometry. The trifluoromethyl group and the methoxyphenyl moiety contribute to its overall shape. Quantum chemical calculations and X-ray crystallography provide insights into its three-dimensional arrangement.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including:

- Enolization : The keto-enol tautomerism allows for nucleophilic addition reactions.

- Acylation : The carbonyl groups can undergo acylation reactions with suitable reagents.

- Michael Addition : The α,β-unsaturated ketone functionality enables Michael additions with nucleophiles.

- Redox Reactions : The fluorine atoms influence the compound’s redox behavior.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point within a specific temperature range.

- Solubility : Its solubility in various solvents impacts its practical applications.

- Stability : Stability studies under different conditions are crucial for handling and storage.

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should consider:

- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

- Handling : Proper protective equipment and protocols are necessary during synthesis and experimentation.

- Environmental Impact : Evaluate its environmental persistence and potential harm.

将来の方向性

Future research avenues include:

- Biological Activity : Investigate its pharmacological properties, potential drug-like characteristics, and therapeutic applications.

- Materials Science : Explore its use in materials, such as catalysts or functional coatings.

- Computational Studies : Computational chemistry can predict its behavior and interactions.

特性

IUPAC Name |

4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTGIUPYSQAVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

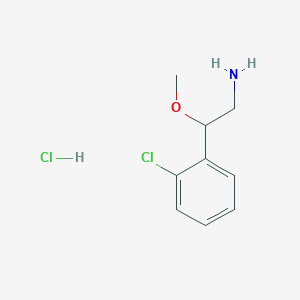

![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)

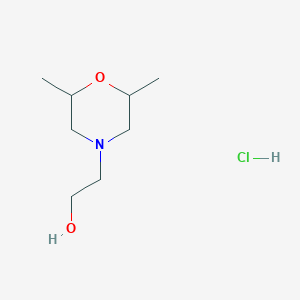

![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)

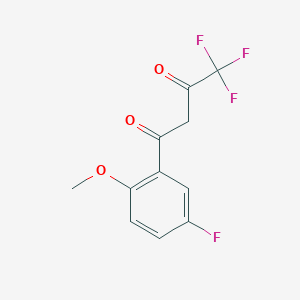

![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)

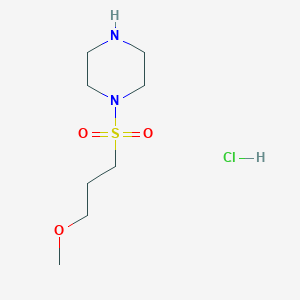

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)